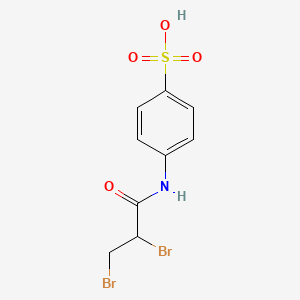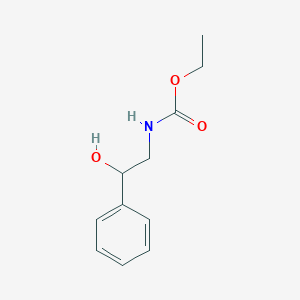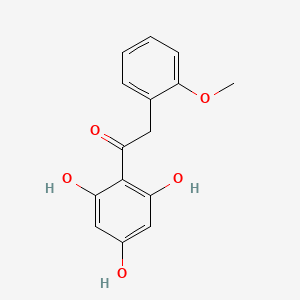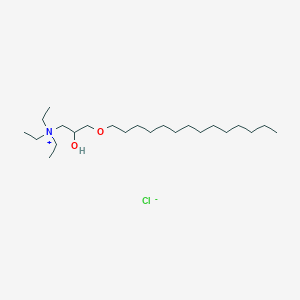
N,N,N-Triethyl-2-hydroxy-3-(tetradecyloxy)propan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Triethyl-2-hydroxy-3-(tetradecyloxy)propan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C23H50ClNO2 and a molecular weight of 408.11 g/mol . This compound is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-2-hydroxy-3-(tetradecyloxy)propan-1-aminium chloride typically involves the quaternization of N,N,N-triethyl-2-hydroxy-3-(tetradecyloxy)propan-1-amine with an alkyl halide, such as tetradecyl chloride. The reaction is carried out in an organic solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Triethyl-2-hydroxy-3-(tetradecyloxy)propan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The quaternary ammonium group can be reduced under specific conditions.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halide exchange reactions can be carried out using sodium bromide (NaBr) or sodium iodide (NaI) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a tertiary amine.
Substitution: Formation of the corresponding bromide or iodide salt.
Wissenschaftliche Forschungsanwendungen
N,N,N-Triethyl-2-hydroxy-3-(tetradecyloxy)propan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery and antimicrobial formulations.
Industry: Utilized as a surfactant in detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of N,N,N-Triethyl-2-hydroxy-3-(tetradecyloxy)propan-1-aminium chloride is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, facilitating the formation of micelles and enhancing the solubilization of hydrophobic compounds. This property is crucial for its applications in drug delivery and emulsification processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trimethyl-2-hydroxy-3-(tetradecyloxy)propan-1-aminium chloride
- N,N,N-Triethyl-2-hydroxy-3-(dodecyloxy)propan-1-aminium chloride
- N,N,N-Triethyl-2-hydroxy-3-(hexadecyloxy)propan-1-aminium chloride
Uniqueness
N,N,N-Triethyl-2-hydroxy-3-(tetradecyloxy)propan-1-aminium chloride is unique due to its specific alkyl chain length (tetradecyl group), which imparts distinct surfactant properties compared to similar compounds with shorter or longer alkyl chains. This specific structure enhances its effectiveness in forming stable micelles and emulsions, making it particularly valuable in applications requiring efficient solubilization and dispersion .
Eigenschaften
CAS-Nummer |
110927-53-2 |
|---|---|
Molekularformel |
C23H50ClNO2 |
Molekulargewicht |
408.1 g/mol |
IUPAC-Name |
triethyl-(2-hydroxy-3-tetradecoxypropyl)azanium;chloride |
InChI |
InChI=1S/C23H50NO2.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-26-22-23(25)21-24(6-2,7-3)8-4;/h23,25H,5-22H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YUNFZQPJPGYEQO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCOCC(C[N+](CC)(CC)CC)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
![3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]-](/img/structure/B14313141.png)
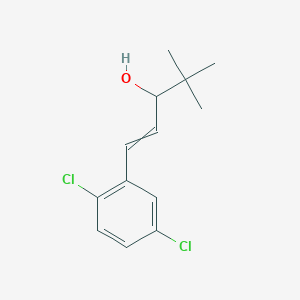
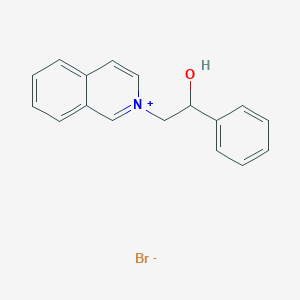

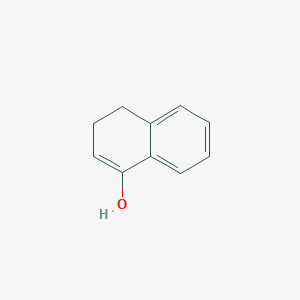
![7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-](/img/structure/B14313169.png)
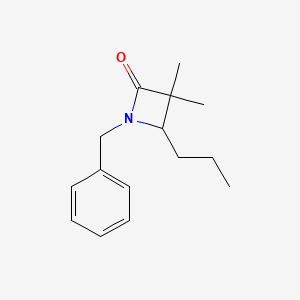
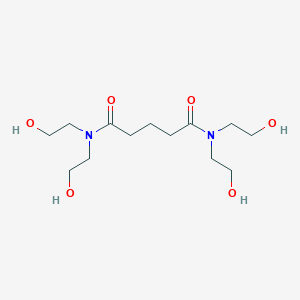
silane](/img/structure/B14313179.png)
